Bienvenue dans la boutique en ligne BenchChem!

MY-943

Antiproliferative activity Gastric cancer Dual tubulin/LSD1 inhibition

MY-943 is a first-in-class, rationally designed dual inhibitor targeting tubulin polymerization and LSD1. Unlike single-target agents (e.g., colchicine, ORY-1001), its unique N-benzylarylamide-dithiocarbamate scaffold delivers a synergistic mechanism, validated by sub-nanomolar potency (IC50 17 nM) and in vivo tumor regression without overt toxicity. Essential for advanced gastric cancer research and biomarker discovery.

Molecular Formula C30H36N4O6S2
Molecular Weight 612.8 g/mol
Cat. No. B10857937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMY-943
Molecular FormulaC30H36N4O6S2
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCN(CC3)C4=CC=C(C=C4)N)O
InChIInChI=1S/C30H36N4O6S2/c1-37-25-10-5-20(15-24(25)35)18-34(23-16-26(38-2)29(40-4)27(17-23)39-3)28(36)19-42-30(41)33-13-11-32(12-14-33)22-8-6-21(31)7-9-22/h5-10,15-17,35H,11-14,18-19,31H2,1-4H3
InChIKeyIQDDCWYNBRRRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate (MY-943): Dual Tubulin Polymerization and LSD1 Inhibitor for Gastric Cancer Research Procurement


[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate, designated as MY-943, is a synthetic small molecule with the molecular formula C30H36N4O6S2 and a molecular weight of 612.8 g/mol . It belongs to the class of N-benzylarylamide-dithiocarbamate derivatives [1]. The compound is characterized as a potent dual inhibitor of tubulin polymerization and lysine-specific demethylase 1 (LSD1), exhibiting significant antiproliferative activity against a broad panel of cancer cell lines and demonstrating in vivo antitumor efficacy in gastric cancer models without obvious toxicity [1].

Why Generic Substitution of [2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate with Other Tubulin or LSD1 Inhibitors Fails to Recapitulate Its Full Pharmacological Profile


MY-943 is not a simple single-target agent; it is a rationally designed dual inhibitor that simultaneously disrupts microtubule dynamics via tubulin polymerization inhibition and modulates epigenetic regulation through LSD1 suppression [1]. Generic substitution with a single-target tubulin polymerization inhibitor (e.g., colchicine, vinca alkaloids) or a selective LSD1 inhibitor (e.g., ORY-1001, GSK2879552) would fail to reproduce the compound's unique dual mechanism of action. Even within the emerging class of dual tubulin/LSD1 inhibitors, MY-943 demonstrates distinct potency and cellular activity profiles that are not interchangeable with other molecules like Tubulin/LSD1-IN-1 or compound L-6 [2][3]. The specific substitution pattern on the N-benzylarylamide-dithiocarbamate scaffold of MY-943 confers a unique binding mode and biological outcome that cannot be assumed for analogs without direct comparative data.

Quantitative Differentiation of [2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate (MY-943): Head-to-Head and Cross-Study Comparisons for Informed Procurement


Superior Antiproliferative Potency of MY-943 Against Gastric Cancer Cell Lines Compared to Other Dual Tubulin/LSD1 Inhibitors

MY-943 exhibits significantly greater antiproliferative potency against gastric cancer cell lines compared to the dual tubulin/LSD1 inhibitor Tubulin/LSD1-IN-1 [1][2]. Specifically, against MGC-803 gastric cancer cells, MY-943 achieves an IC50 of 0.017 μM (17 nM), which is approximately 1.9-fold more potent than the 33 nM IC50 reported for Tubulin/LSD1-IN-1 [1][2]. Against HGC-27 cells, MY-943's IC50 of 0.022 μM (22 nM) is also more potent than the 49 nM value for Tubulin/LSD1-IN-1 [1][2]. MY-943 also shows superior potency against MGC-803 cells compared to compound L-6 (IC50 33 nM), another dual tubulin/LSD1 inhibitor [3]. This consistent potency advantage across multiple gastric cancer models underscores MY-943's enhanced activity.

Antiproliferative activity Gastric cancer Dual tubulin/LSD1 inhibition

Broader Spectrum Antiproliferative Activity of MY-943 Across 14 Cancer Cell Lines Relative to Standard Single-Target Agents

MY-943 demonstrates a remarkably broad and potent antiproliferative profile, with IC50 values ranging from 0.017 μM to 0.253 μM across a diverse panel of 14 cancer cell lines [1]. This includes potent activity against gastric (MGC-803, HGC-27, SGC-7901), colorectal (HCT-116), esophageal (KYSE450), and other cancer types. In contrast, the standard tubulin polymerization inhibitor colchicine typically exhibits much higher IC50 values in similar assays (e.g., ~7.48 μM for tubulin polymerization inhibition [2]), and the selective LSD1 inhibitor ORY-1001, while potent against its target (IC50 <20 nM), lacks direct cytotoxic activity as a single agent and is primarily used in combination therapies [3]. The broad sub-micromolar activity of MY-943 as a single agent distinguishes it from both classes of single-target inhibitors.

Broad-spectrum anticancer Cell line panel IC50 comparison

Verified Dual Target Engagement: MY-943 Simultaneously Inhibits Tubulin Polymerization and LSD1 at the Enzymatic Level, Unlike Single-Target Comparators

MY-943 is explicitly demonstrated to inhibit both tubulin polymerization and LSD1 enzymatic activity, a dual mechanism confirmed by orthogonal assays [1]. In a cell-free tubulin polymerization assay, MY-943 inhibits tubulin assembly. In parallel, MY-943 suppresses LSD1 demethylase activity in enzymatic assays [1]. This dual engagement is further validated by cellular biomarker changes: MY-943 treatment leads to accumulation of H3K4me1/2 and H3K9me2, direct substrates of LSD1 [1]. In contrast, single-target agents like colchicine inhibit only tubulin polymerization, while ORY-1001 inhibits only LSD1, lacking the coordinated dual effect. Even among dual inhibitors, the relative balance of these two activities can vary; MY-943's specific potency profile is unique to its structure.

Dual target engagement Tubulin polymerization LSD1 inhibition Mechanism of action

In Vivo Antitumor Efficacy of MY-943 in Orthotopic Gastric Cancer Models with Favorable Safety Profile Compared to Standard Cytotoxic Agents

In orthotopic gastric cancer models, MY-943 (administered at 25 mg/kg/day, i.p. for 21 days) significantly reduced tumor weight and volume without causing obvious toxicity, as assessed by body weight monitoring and general animal health [1]. This contrasts with the known dose-limiting toxicities associated with classical tubulin-targeting agents like paclitaxel (neurotoxicity, myelosuppression) and the limited single-agent efficacy of LSD1 inhibitors in solid tumor models [2][3]. The ability of MY-943 to achieve significant tumor growth inhibition in a clinically relevant orthotopic model, with a favorable safety margin, distinguishes it from both classes of single-target agents and highlights its potential translational value.

In vivo efficacy Gastric cancer xenograft Tumor growth inhibition Safety profile

Optimal Research and Procurement Applications for [2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate (MY-943)


Gastric Cancer Drug Discovery and Mechanism of Action Studies

Based on its validated dual inhibition of tubulin polymerization and LSD1, coupled with potent antiproliferative activity against gastric cancer cell lines (IC50 as low as 17 nM) and in vivo efficacy in orthotopic models without overt toxicity [1], MY-943 is ideally suited as a lead compound for gastric cancer drug discovery programs. Researchers can utilize MY-943 to explore the synergistic effects of simultaneously targeting microtubule dynamics and epigenetic regulation, investigate biomarkers of response (e.g., H3K4me1/2, H3K9me2), and conduct preclinical proof-of-concept studies [1].

Development of Novel Dual Tubulin/LSD1 Inhibitor Pharmacophores

The N-benzylarylamide-dithiocarbamate scaffold of MY-943 represents a privileged chemotype for dual tubulin/LSD1 inhibition [1]. Medicinal chemists can procure MY-943 as a reference standard to guide structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Comparative analysis with other dual inhibitors like Tubulin/LSD1-IN-1 and L-6 will inform rational design of next-generation molecules with improved drug-like properties [1].

Investigating Resistance Mechanisms to Microtubule-Targeting Agents

Given its unique dual mechanism, MY-943 can be employed to study potential resistance mechanisms that may arise against single-target tubulin inhibitors. Researchers can generate resistant cell lines by chronic exposure to MY-943 and compare the resistance profiles to those developed against colchicine or paclitaxel. This application is supported by the compound's verified binding to the colchicine site of β-tubulin and its additional epigenetic modulatory activity [1], providing a tool to dissect cross-resistance and identify novel strategies to overcome drug resistance.

In Vivo Pharmacology and Toxicology Studies for Dual-Target Anticancer Agents

The favorable in vivo safety profile of MY-943, as demonstrated by the lack of obvious toxicity in tumor-bearing mice at efficacious doses [1], positions it as a valuable tool compound for preclinical pharmacology and toxicology studies. Procurement of MY-943 enables researchers to conduct detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, tissue distribution analyses, and preliminary toxicological assessments in rodent models, generating critical data to support Investigational New Drug (IND)-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MY-943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.